
1-(3,4-Dimethoxyphenyl)piperazine dihydrochloride
Übersicht
Beschreibung
1-(3,4-Dimethoxyphenyl)piperazine dihydrochloride, also known as TFMPP, is a synthetic compound that belongs to the piperazine family. It is a popular research chemical that has been extensively studied for its potential therapeutic applications. TFMPP is a white crystalline powder that is soluble in water and has a bitter taste.
Wissenschaftliche Forschungsanwendungen
Metabolic Pathways and Pharmacological Actions
Arylpiperazine derivatives, including those related to 1-(3,4-Dimethoxyphenyl)piperazine, have been explored for their clinical application in treating depression, psychosis, or anxiety. Their metabolic pathways involve CYP3A4-dependent N-dealkylation to form 1-aryl-piperazines, which are known for their serotonin receptor-related effects. These metabolites distribute extensively in tissues, including the brain, indicating their potential therapeutic significance in neuropharmacology (S. Caccia, 2007).
Therapeutic Uses and Molecular Design
Piperazine derivatives have shown a broad spectrum of therapeutic uses due to their significant role in the rational design of drugs. Their applications span across various domains such as antipsychotic, antidepressant, anticancer, antiviral, and anti-inflammatory agents. The versatility of the piperazine nucleus has led to its incorporation into many molecular designs, aiming to exploit its pharmacophore for diverse therapeutic investigations (A. Rathi et al., 2016).
Anti-mycobacterial Activity
Research has highlighted the significance of piperazine and its analogues in combating Mycobacterium tuberculosis (MTB), including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. The structural framework of piperazine plays a crucial role in the design and rationale behind potent anti-TB molecules, pointing towards its importance in developing cost-effective anti-mycobacterial agents (P. Girase et al., 2020).
Novel Opioid-like Compounds
The study of 1-Cyclohexyl-4-(1,2-diphenylethyl)piperazine (MT-45), a novel psychoactive substance, provides insight into opioid-like compounds. It demonstrates opioid-like desired and unwanted effects, suggesting the potential for similar dependence liability as other opioids. This research area opens up discussions on the use of piperazine derivatives in managing opioid dependence and withdrawal symptoms (Sindhu M. Siddiqi et al., 2015).
Pharmacological Profiles of Piperazine Derivatives
Piperazine derivatives have been explored for their broad spectrum of pharmaceutical applications, demonstrating potent pharmacophoric activities. This includes their roles in producing antipsychotics, antidepressants, and other biologically active compounds, highlighting the modifications in the piperazine moiety that lead to high efficacy with better potency and lesser toxicity (Al-Ghorbani Mohammed et al., 2015).
Eigenschaften
IUPAC Name |
1-(3,4-dimethoxyphenyl)piperazine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2.2ClH/c1-15-11-4-3-10(9-12(11)16-2)14-7-5-13-6-8-14;;/h3-4,9,13H,5-8H2,1-2H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNPZHRFAICTMIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2CCNCC2)OC.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10627060 | |
| Record name | 1-(3,4-Dimethoxyphenyl)piperazine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10627060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
58260-71-2 | |
| Record name | 1-(3,4-Dimethoxyphenyl)piperazine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10627060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



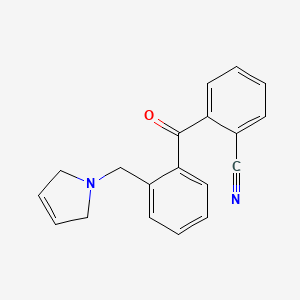
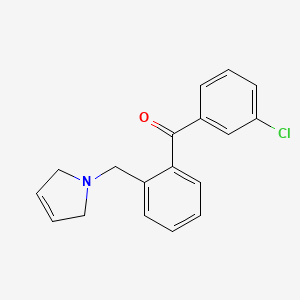
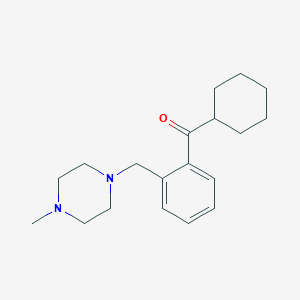
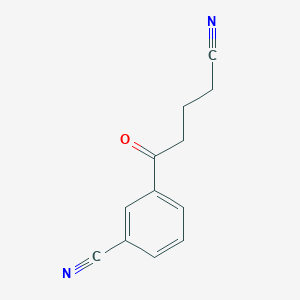
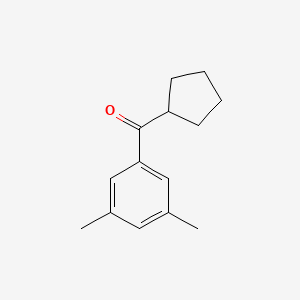
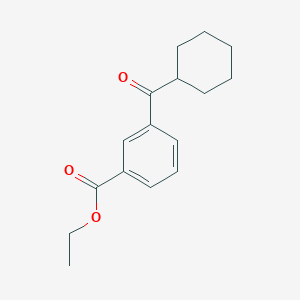


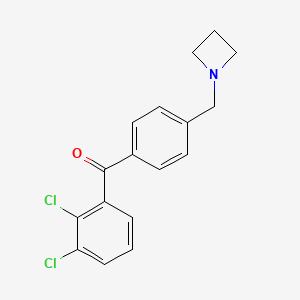
![3-Cyano-4'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone](/img/structure/B1613666.png)
![2-Carboethoxy-4'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone](/img/structure/B1613667.png)
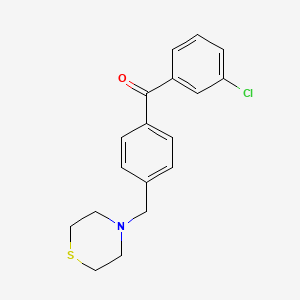
![Ethyl 2-{4-[(4-methylpiperazin-1-yl)methyl]benzoyl}benzoate](/img/structure/B1613669.png)
